molecular formula C22H23BrN4O B2463168 (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1396760-99-8

(3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No.: B2463168
CAS No.: 1396760-99-8
M. Wt: 439.357
InChI Key: AXZITQBGTKPOHA-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone ( 1396760-99-8) is an organic compound with the molecular formula C 22 H 23 BrN 4 O and a molecular weight of 439.3 g/mol . This complex molecule features a 3-bromophenyl group linked through a methanone bridge to a piperazine ring, which is further substituted with an ethyl chain connected to a 2-phenyl-1H-imidazole moiety . While specific biological data for this compound is not available in the current literature, its structure provides strong clues for its research value. The integration of both an imidazole and a piperazine ring makes it a prime candidate for medicinal chemistry and drug discovery research. The imidazole ring is a privileged scaffold in pharmaceuticals, known to be present in compounds with a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties . Furthermore, the piperazine ring is a common feature in many therapeutic agents, often used to fine-tune pharmacokinetic properties and solubility . Researchers may investigate this molecule as a key intermediate or a target structure in developing novel therapeutic agents, particularly for probing neurological targets or enzyme inhibition studies. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

(3-bromophenyl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN4O/c23-20-8-4-7-19(17-20)22(28)27-15-12-25(13-16-27)11-14-26-10-9-24-21(26)18-5-2-1-3-6-18/h1-10,17H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZITQBGTKPOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that imidazole derivatives, including compounds similar to (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, exhibit significant antibacterial properties. For instance, research indicates that imidazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Compound TypeTarget BacteriaActivity Level
Imidazole DerivativesMRSAHigh
Imidazole DerivativesE. coliModerate

Anticancer Properties

The compound's structural features suggest potential anticancer activities. Imidazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The piperazine moiety is known for its ability to enhance bioactivity, making compounds like this compound promising candidates for further development in cancer therapeutics.

Central Nervous System Effects

Compounds containing piperazine and imidazole rings have been studied for their neuropharmacological effects, particularly as anxiolytics and antidepressants. The piperazine structure is often associated with enhanced binding affinity to serotonin receptors, which are crucial for mood regulation . This suggests that this compound could be explored for its potential in treating anxiety and depression.

Synthesis of Derivatives

The synthesis of this compound has been described in various literature sources, indicating its feasibility for further chemical modifications . Such derivatives can be tailored for specific biological activities or enhanced solubility, making them suitable for pharmaceutical formulations.

Case Studies

Mechanism of Action

The mechanism of action of (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in the body. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below compares the target compound with structurally related analogs from the evidence:

Compound ID/Name Molecular Weight (g/mol) Key Substituents Reported Biological Activity Synthesis Yield (%)
Target: (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone ~483.4 (calculated) 3-bromophenyl, 2-phenylimidazole-ethyl-piperazine Not reported Not reported
: {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone ~423.5 2-fluorophenyl, thieno-pyrazol, 1-methylimidazole Not reported High efficiency
: 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone ~514.6 Benzoimidazolyl, 4-methoxybenzyl, pyridyl Dual H1/H4 receptor ligand activity Not reported
: 8-(4”’-bromophenyl)-4-[3’-(1”H-imidazol-1”-yl)phenyl]-2,3-dihydro-1H-1,5-benzodiazepin-2-one 457.07 4-bromophenyl, imidazolyl-phenyl, benzodiazepine core Not reported 91% (final step)
Key Observations:

Halogen Substitution : The 3-bromophenyl group in the target compound contrasts with the 4-bromophenyl in and -fluorophenyl in . Halogen position influences electronic properties and binding interactions; meta-substituted bromine may enhance steric hindrance compared to para-substituted analogs .

Heterocyclic Diversity: The target’s phenylimidazole differs from ’s thieno-pyrazol and ’s benzoimidazole. Thieno-pyrazol systems () may confer distinct π-π stacking interactions in receptor binding . ’s benzoimidazole-pyridyl substitution demonstrates dual H1/H4 receptor affinity, suggesting that imidazole modifications (e.g., benzo-fusion) enhance receptor selectivity .

Pharmacological Implications

While biological data for the target compound are absent, structural parallels to known bioactive molecules provide insights:

  • Receptor Targeting : ’s dual H1/H4 ligand activity suggests that piperazine-imidazole hybrids may modulate histamine receptors. The target’s 2-phenylimidazole could similarly interact with histamine or serotonin receptors .
  • Solubility and Bioavailability : The 3-bromophenyl group may reduce solubility compared to ’s 2-fluorophenyl derivative, where fluorine’s electronegativity enhances polarity .

Biological Activity

The compound (3-bromophenyl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone , also known by its chemical structure and molecular formula C22H22BrN3OC_{22}H_{22}BrN_3O, has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C22H22BrN3OC_{22}H_{22}BrN_3O
  • Molecular Weight : 424.3 g/mol
  • CAS Number : 1351643-04-3

The presence of the bromophenyl and imidazole moieties is significant, as these groups are often associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial properties. For example, a review highlighted that various imidazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that many compounds demonstrated significant inhibition at concentrations as low as 1 mM . The specific activity of this compound against these strains remains to be fully characterized.

Anti-inflammatory Effects

Research into related compounds has demonstrated anti-inflammatory properties. For instance, certain benzimidazole derivatives have shown efficacy in reducing inflammation in animal models . The potential for this compound to exhibit similar effects warrants investigation.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The presence of the piperazine ring is known to enhance solubility and bioavailability, while the bromophenyl group may influence receptor binding affinity. Studies suggest that modifications to these groups can significantly alter the pharmacological profile of imidazole derivatives .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of related imidazole compounds. For instance, derivatives were tested for their ability to inhibit specific enzymes involved in inflammatory pathways, showing promising results that could be extrapolated to our compound .

In Vivo Studies

Animal model studies are critical for assessing the therapeutic potential of new compounds. While direct studies on this compound are sparse, similar compounds have demonstrated significant anti-inflammatory and analgesic effects in vivo, suggesting a potential for similar outcomes with our compound .

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